molecular formula C16H16N4O2 B254433 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B254433
M. Wt: 296.32 g/mol
InChI Key: BCTATPUXLBFJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrano-pyrazole derivative that exhibits promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have shown that the compound interacts with various biological targets, including enzymes and receptors, leading to its biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are dependent on its biological activities. The compound has been shown to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs in these fields.

Advantages and Limitations for Lab Experiments

The advantages of 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile for lab experiments include its ease of synthesis, low cost, and potential applications in various fields of research. However, limitations include its limited solubility in water, which may affect its bioavailability and potential toxicity.

Future Directions

For research on 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include the development of new derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-ethoxybenzaldehyde, malononitrile, methyl acetoacetate, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after purification by column chromatography.

Scientific Research Applications

The potential applications of 6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in scientific research are vast. The compound exhibits significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. These properties make it a subject of interest for researchers in the field of medicinal chemistry, pharmacology, and biochemistry.

properties

Product Name

6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

6-amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H16N4O2/c1-3-21-11-6-4-5-10(7-11)14-12(8-17)15(18)22-16-13(14)9(2)19-20-16/h4-7,14H,3,18H2,1-2H3,(H,19,20)

InChI Key

BCTATPUXLBFJIL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N

Origin of Product

United States

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